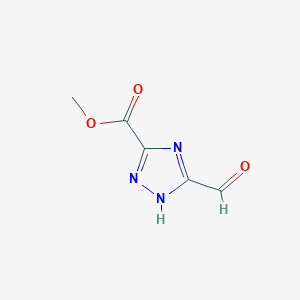
methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with biological receptors and enzymes, thereby exerting its effects . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but lacks the formyl group.
3-amino-1,2,4-triazole: Used as a building block for various heterocyclic compounds.
1,2,4-triazole-3-carboxylic acid: Another derivative used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and applications compared to its analogues.
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
methyl 5-formyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H5N3O3/c1-11-5(10)4-6-3(2-9)7-8-4/h2H,1H3,(H,6,7,8) |
InChI Key |
ZWUQIAZSUFLCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















